molecular formula C6H5Cl2N B050420 2,5-Dichloroaniline CAS No. 95-82-9

2,5-Dichloroaniline

Cat. No. B050420
CAS RN: 95-82-9
M. Wt: 162.01 g/mol
InChI Key: AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Patent
US03931321

Procedure details

576 Parts of 2,5-dichloro-nitrobenzene and 300 parts of water were placed in a stirring apparatus and reacted in the same manner as described in Example 1 with 1,446 parts of a 36% sodium hydrogen sulfide solution at a temperature within the range of from 80° to 85°C. Then, the 2,5-dichloroaniline formed as by-product was separated by steam distillation. After cooling to 20°C 1,210 parts of sodium sulfite and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 8° to 12°C during 3 to 4 hours with 550 parts of 30% hydrochloric acid while stirring. After precipitation and separation of the organic phase, the aqueous phase was stirred once with 174 parts of xylene. 4-Chloro-2-amino-thiophenol was isolated from the organic phase, combined by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-])=O.S.[Na]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[NH2:9] |f:1.2,^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Step Two
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S.[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted in the same manner

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.